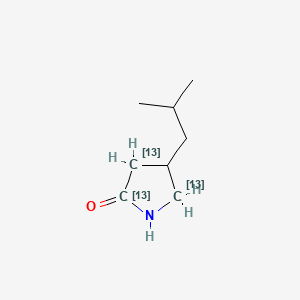

Lenalidomide N(imido)-Glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

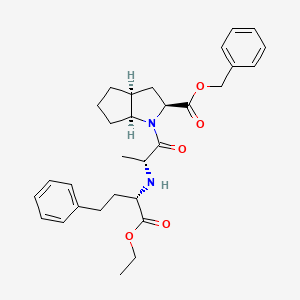

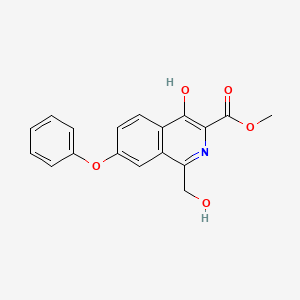

Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .

Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .

Análisis De Reacciones Químicas

Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:

Reduction: Typically involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .

Aplicaciones Científicas De Investigación

Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.

Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.

Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.

Industry: Utilized in the development of new drug formulations and delivery systems

Mecanismo De Acción

Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:

Molecular Targets: Binds to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex.

Pathways Involved: Modulates the ubiquitination and subsequent proteasomal degradation of specific substrates, such as IKZF1 and IKZF3, leading to the death of multiple myeloma cells

Comparación Con Compuestos Similares

Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.

Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.

Lenalidomide: The base compound, widely used in clinical settings for its immunomodulatory and anti-cancer properties.

Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .

Propiedades

Fórmula molecular |

C19H23N3O8 |

|---|---|

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1 |

Clave InChI |

XFTPOISUOIGQAU-HUZNVNABSA-N |

SMILES isomérico |

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)

![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)

![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)

![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)